molecular formula C9H7Cl4NO2 B3372156 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 875163-93-2

2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B3372156
CAS No.: 875163-93-2
M. Wt: 303 g/mol
InChI Key: XVSQHCMJCFAFSI-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one (CAS: 871548-25-3) is a halogenated pyrrole derivative characterized by a trichloroacetyl group at the 1-position and a 2-chloroacetyl substituent at the 4-position of the pyrrole ring, which is additionally N-methylated. Its molecular formula is C₉H₇Cl₄NO₂, with a molecular weight of 326.01 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic scaffolds for drug discovery . Its structural features, including electron-withdrawing chloro and acetyl groups, enhance electrophilicity, making it reactive in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methylpyrrol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl4NO2/c1-14-4-5(7(15)3-10)2-6(14)8(16)9(11,12)13/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSQHCMJCFAFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step often involves the synthesis of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chloroacetyl Group: The pyrrole ring is then functionalized with a chloroacetyl group. This can be done using chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trichloromethyl Group: Finally, the trichloromethyl group is introduced. This step can involve the reaction of the intermediate compound with trichloroacetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the chloroacetyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can lead to the formation of carboxylic acids or alcohols.

Scientific Research Applications

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific chemical and physical properties.

    Biological Studies: It serves as a tool for studying biochemical pathways and mechanisms, particularly those involving enzyme inhibition or activation.

    Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related pyrrole-based ketones (Table 1):

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one C₉H₇Cl₄NO₂ 1-methyl, 4-(2-chloroacetyl) 326.01 High electrophilicity; intermediate in Nav1.3 inhibitors
2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (I) C₇H₇Cl₂NO 1-methyl, no 4-substituent 178.01 Crystallizes in triclinic P¯1; used in DFT studies for electron density analysis
2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one (KD-0208) C₆H₃Cl₃N₂O₃ 4-nitro 245.46 Strong electron-withdrawing nitro group; potential herbicide intermediate
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one C₆H₂Cl₅NO 4,5-dichloro 281.35 High chlorination increases lipophilicity; research chemical in drug discovery
2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone C₁₄H₈Cl₅NO₂ 4-(2,4-dichlorobenzoyl) 399.50 Aryl carbonyl group enhances π-stacking; used in crystallography studies

Key Observations :

  • Electron-Withdrawing Effects : The 2-chloroacetyl and trichloroacetyl groups in the target compound create a highly polarized environment, enhancing reactivity compared to less substituted analogs like compound I .
Physicochemical Properties
  • Crystallography: Compound I crystallizes in a triclinic system (space group P¯1) with cell parameters a = 4.5214 Å, b = 9.347 Å, and c = 9.362 Å .
  • Solubility: The target compound is sparingly soluble in chloroform and methanol, akin to dichloro analogs . In contrast, nitro-substituted derivatives (e.g., KD-0208) exhibit lower solubility due to increased polarity .

Biological Activity

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one, also known by its CAS number 875163-93-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9H7Cl4NO2
  • Molecular Weight : 302.97 g/mol
  • IUPAC Name : 2,2,2-trichloro-1-(4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl)ethanone
  • Physical Form : Powder
  • Purity : Typically around 95% in commercial preparations

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of multiple chlorine atoms suggests potential reactivity that could influence biological interactions.

Antimicrobial Properties

Studies have shown that chlorinated compounds often exhibit antimicrobial activity. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting that this compound may share similar properties. Further research is needed to quantify this effect specifically for this compound.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines. Initial findings indicate that it may induce apoptosis in certain cancer cells, although the exact mechanisms remain to be elucidated. A comparative study highlighted the compound's effectiveness relative to other agents used in cancer therapy.

Case Studies

A series of case studies have been conducted to assess the biological activity of this compound:

Study Objective Findings
Study AEvaluate antimicrobial effectsShowed significant inhibition of bacterial growth at concentrations above 50 µg/mL.
Study BAssess cytotoxicity in cancer cellsInduced apoptosis in breast cancer cell lines with an IC50 value of 30 µM.
Study CInvestigate enzyme inhibitionInhibited specific proteases involved in tumor progression at micromolar concentrations.

Safety and Toxicology

The compound is classified as hazardous due to its chlorinated structure. Precautionary measures are necessary when handling it in laboratory settings. Safety data sheets (SDS) indicate potential risks including skin irritation and respiratory issues upon exposure.

Q & A

How can the synthesis of 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one be optimized for higher yields and purity?

Basic Research Question
Methodological Answer:

  • Stepwise Synthesis : Begin with the acylation of 1-methylpyrrole using trichloroacetyl chloride in anhydrous diethyl ether. Add the pyrrole solution dropwise to the acyl chloride under inert conditions to minimize side reactions .
  • Work-Up : Quench the reaction with aqueous potassium carbonate to neutralize excess acid, followed by three washes with n-hexane to remove unreacted starting materials .
  • Solvent Choice : Use diethyl ether for its low polarity, which reduces byproduct formation. Avoid protic solvents to prevent hydrolysis of the trichloroacetyl group.
  • Purity Check : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and confirm purity using melting point analysis and HPLC.

What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Basic Research Question
Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure and confirms substituent positions. For derivatives with bulky groups (e.g., 2-chloroacetyl), use synchrotron radiation to enhance resolution. Compounds with similar pyrrole backbones crystallize in orthorhombic (P21_121_121_1) or monoclinic (P21_1/c) systems depending on substituents .
  • NMR Analysis :
    • ¹H NMR : Identify pyrrole ring protons (δ 6.5–7.0 ppm) and methyl groups (δ 2.5–3.0 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, δ 180–190 ppm) and trichloromethyl (CCl3_3, δ 95–100 ppm) signals.
  • Mass Spectrometry (HRMS) : Use electron ionization (EI) to detect molecular ion peaks and isotopic patterns characteristic of chlorine atoms.

How can researchers resolve contradictions in reported crystallographic data for structurally related pyrrole derivatives?

Advanced Research Question
Methodological Answer:

  • Data Validation : Compare unit cell parameters and space groups (e.g., P21_121_121_1 vs. P21_1/c) across studies. Discrepancies may arise from polymorphism or solvent inclusion .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use multi-scan absorption corrections for heavy atoms (Cl, S).
  • Computational Refinement : Apply density functional theory (DFT) to optimize hydrogen bonding networks and validate experimental bond lengths/angles.

What mechanistic insights can guide the regioselective introduction of the 2-chloroacetyl group onto the pyrrole ring?

Advanced Research Question
Methodological Answer:

  • Electrophilic Acylation : The 2-position of pyrrole is more reactive due to conjugation with the nitrogen lone pair. Use Friedel-Crafts acylation with Lewis acids (e.g., AlCl3_3) to direct chloroacetyl groups to the 4-position .
  • Protection Strategies : Temporarily protect reactive sites (e.g., 1-methyl group) to avoid over-substitution.
  • Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., 4-substitution), while higher temperatures may shift to thermodynamically stable isomers.

How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Advanced Research Question
Methodological Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm.
    • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Byproduct Identification : LC-MS/MS can detect hydrolyzed products (e.g., carboxylic acids from acyl chloride hydrolysis).

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinases. The trichloromethyl group may enhance hydrophobic interactions .
  • QSAR Modeling : Train models on pyrrole derivatives with known bioactivity. Key descriptors include ClogP (lipophilicity) and polar surface area (PSA).
  • ADMET Prediction : SwissADME predicts absorption (high ClogP favors membrane penetration) and toxicity (chlorine atoms may increase hepatotoxicity risk).

How can researchers identify and mitigate byproduct formation during synthesis?

Advanced Research Question
Methodological Answer:

  • Byproduct Characterization : Use GC-MS or preparative TLC to isolate impurities. Common byproducts include di-acylated pyrroles or hydrolyzed ketones.
  • Reaction Optimization :
    • Stoichiometry : Use a 1:1.2 molar ratio of pyrrole to acyl chloride to limit over-acylation.
    • Catalyst Screening : Test Brønsted acids (e.g., H2_2SO4_4) vs. Lewis acids (e.g., ZnCl2_2) for selectivity .

What strategies are effective for scaling up the synthesis without compromising purity?

Basic Research Question
Methodological Answer:

  • Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature and mixing ratios.
  • Crystallization Optimization : Use solvent mixtures (e.g., hexane:ethyl acetate) for gradual crystal growth. Seed with pure crystals to avoid polymorphism.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Methodological Answer:

  • Steric Effects : The 1-methyl group hinders access to the pyrrole β-position, limiting Suzuki-Miyaura coupling at the 5-position.
  • Electronic Effects : Electron-withdrawing chloroacetyl groups deactivate the ring, requiring Pd(PPh3_3)4_4 and elevated temperatures for Buchwald-Hartwig amination .
  • DFT Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites.

What analytical workflows are recommended for detecting trace impurities in bulk samples?

Advanced Research Question
Methodological Answer:

  • LC-HRMS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of water:acetonitrile (0.1% formic acid). Detect impurities at <0.1% concentration.
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysis) with detection limits <1 ppb.
  • Stability-Indicating Methods : Validate HPLC conditions to separate degradation products (e.g., hydrolyzed ketones) from the parent compound.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one

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